9-Methylacridine;hydrochloride
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Overview
Description
9-Methylacridine;hydrochloride: is a chemical compound with the molecular formula C14H11N·HCl. It is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylacridine typically involves the Ullmann reaction, where N-phenylanthranilic acid is stirred in phosphorus oxychloride (POCl3) to afford 9-chloroacridine. This intermediate is then subjected to further reactions to introduce the methyl group at the 9th position .
Industrial Production Methods: Industrial production of 9-Methylacridine;hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9-Methylacridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry: 9-Methylacridine;hydrochloride is used as a precursor in the synthesis of various acridine derivatives, which are important in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are used as fluorescent dyes for staining nucleic acids and proteins. They are also studied for their potential as DNA intercalators .
Medicine: Acridine derivatives, including this compound, have shown promise as anti-cancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as corrosion inhibitors for metals and as components in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 9-Methylacridine;hydrochloride primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .
Comparison with Similar Compounds
- 9-Carboxyacridine
- 9-Aminoacridine
- Acriflavine
- Proflavine
Comparison:
- 9-Methylacridine;hydrochloride is unique due to its specific substitution at the 9th position with a methyl group, which influences its chemical reactivity and biological activity.
- 9-Carboxyacridine and 9-Aminoacridine have different substituents at the 9th position, leading to variations in their chemical properties and applications .
- Acriflavine and Proflavine are known for their antibacterial properties and are used as disinfectants, whereas this compound is more focused on anti-cancer research .
Properties
CAS No. |
64002-60-4 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
9-methylacridine;hydrochloride |
InChI |
InChI=1S/C14H11N.ClH/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14;/h2-9H,1H3;1H |
InChI Key |
KYRGJAWFJMXYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13.Cl |
Origin of Product |
United States |
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